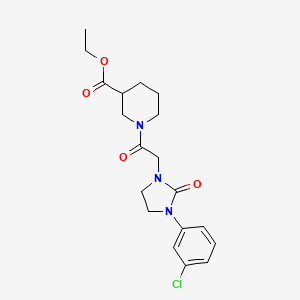

Ethyl 1-(2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)acetyl)piperidine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .

Synthesis Analysis

The synthesis of piperidine derivatives is a significant area of research in modern organic chemistry . Various methods have been developed, including intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis

The molecular structure of piperidine derivatives can vary widely depending on the specific substituents attached to the piperidine ring . The exact structure of “Ethyl 1-(2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)acetyl)piperidine-3-carboxylate” would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . The specific reactions that “Ethyl 1-(2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)acetyl)piperidine-3-carboxylate” can undergo would depend on its exact structure.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, and solubility, are determined by its molecular structure . Specific information on the properties of “Ethyl 1-(2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)acetyl)piperidine-3-carboxylate” would need to be determined experimentally.Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

Ethyl 1-(2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)acetyl)piperidine-3-carboxylate has been studied in the synthesis of various compounds with potential antimicrobial activities. For instance, the research conducted by Abd El Zein et al. (2011) focused on synthesizing trisubstituted thioxoimidazolidinones, which showed promising antimicrobial properties. This study highlights the compound's role in creating new molecules with potential applications in fighting microbial infections.

Role in N-Fused Heterocycle Synthesis

Another aspect of research involving this compound is its use in the synthesis of N-fused heterocycles. Ghaedi et al. (2015) demonstrated an efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation processes (Ghaedi et al., 2015). This synthesis is useful for preparing new N-fused heterocycle products, showcasing the versatility of ethyl 1-(2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)acetyl)piperidine-3-carboxylate in organic synthesis and medicinal chemistry.

Antibacterial Potential of Derivatives

In 2017, a study by Iqbal et al. explored the antibacterial potential of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, synthesized from ethyl piperidin-4-carboxylate (Iqbal et al., 2017). This research further indicates the compound's importance in developing new antibacterial agents, especially considering the growing need for novel antimicrobials.

In Vitro Antiamoebic Activity

The compound's derivatives were also studied for their in vitro antiamoebic activity against the HM1:IMSS strain of Entamoeba histolytica. Mushtaque et al. (2012) synthesized a series of thiazolidinone derivatives and found them to exhibit promising activity, with several compounds showing lower IC50 values than the standard drug metronidazole (Mushtaque et al., 2012). This suggests potential applications in treating amoebic infections.

Mécanisme D'action

The mechanism of action of piperidine derivatives can vary widely and is often related to their ability to interact with biological targets such as receptors or enzymes . The mechanism of action of “Ethyl 1-(2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)acetyl)piperidine-3-carboxylate” would need to be determined through biological testing.

Orientations Futures

The development of new piperidine derivatives is an active area of research, with potential applications in the pharmaceutical industry . Future research on “Ethyl 1-(2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)acetyl)piperidine-3-carboxylate” could involve further studies on its synthesis, properties, and biological activity.

Propriétés

IUPAC Name |

ethyl 1-[2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]acetyl]piperidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24ClN3O4/c1-2-27-18(25)14-5-4-8-21(12-14)17(24)13-22-9-10-23(19(22)26)16-7-3-6-15(20)11-16/h3,6-7,11,14H,2,4-5,8-10,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYNSKILRYFNPGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C(=O)CN2CCN(C2=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(2-(3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl)acetyl)piperidine-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Isopentyloxy)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine](/img/structure/B2953375.png)

![2-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2953387.png)

![N-[1-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)ethyl]but-2-ynamide](/img/structure/B2953391.png)

![(2-Phenylthiazol-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2953395.png)

![5-[(4-Aminopiperidin-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B2953397.png)

![N-[(Z)-2-[4-(4-fluorophenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]-3-methoxyaniline](/img/structure/B2953398.png)